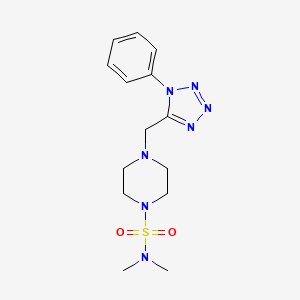

N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O2S/c1-18(2)24(22,23)20-10-8-19(9-11-20)12-14-15-16-17-21(14)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZZPWWDAJEQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the tetrazole ring, followed by the introduction of the piperazine and sulfonamide groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reduce waste. The choice of reagents and conditions is critical to achieving the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant antifungal activity, particularly against strains of Candida and Aspergillus species, often outperforming standard antifungal agents like fluconazole .

Anticancer Potential

Research has highlighted the potential of this compound in cancer therapy. Similar sulfonamide derivatives have shown promise as inhibitors of key enzymes involved in tumor growth and metastasis, such as kinesin spindle protein (KSP) inhibitors . This suggests that this compound may also exhibit anticancer properties worth investigating.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group have been reported to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Variations

The table below highlights critical differences between the target compound and its analogs:

*Estimated based on structural similarity to Analog 2 .

Key Observations:

- Heterocycle Impact : The tetrazole ring in the target compound may offer superior metabolic stability compared to pyrimidine (Analog 1) or pyridine (Analog 3) due to its resistance to oxidative metabolism .

- Substituent Effects : The phenyl group on the tetrazole (target) vs. 4-methoxyphenyl (Analog 2) alters electronic and steric profiles. Methoxy groups enhance radical scavenging but increase metabolic oxidation risk, whereas phenyl may prioritize hydrophobic interactions .

- Sulfonamide vs. Sulfonyl : The N,N-dimethyl sulfonamide in the target compound likely improves solubility compared to the methylsulfonyl group in Analog 2, which may enhance membrane permeability .

Antioxidant Activity:

- Analog 1 (pyrimidine-based) demonstrated multifunctional antioxidant activity via free radical scavenging (FRS) and metal chelation (CHL).

- Tetrazole derivatives are less explored for antioxidant activity, though their electron-deficient nature may favor interactions with reactive oxygen species (ROS) .

Receptor Binding and Pharmacological Targets:

- Piperazine sulfonamides are common in CNS drug development. Analog 3 (pyridine-based) and compounds in (e.g., 5-HT1A ligands) highlight the role of piperazine in receptor binding. The tetrazole moiety in the target compound may modulate affinity for serotonin or dopamine receptors due to its planar structure and hydrogen-bonding capacity .

Biodistribution:

- The target compound’s lipophilic phenyltetrazole may enhance CNS uptake compared to pyrimidine derivatives .

Biological Activity

N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide, a compound featuring a piperazine core and a tetrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of piperazine have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) .

Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines

The proposed mechanism of action for compounds like this compound involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation. Studies suggest that these compounds may interact with estrogen receptors (ERα and ERβ), influencing tumor growth dynamics .

Pharmacokinetics and ADMET Properties

In silico assessments indicate that compounds with similar structures possess favorable pharmacokinetic profiles, including optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These characteristics are crucial for the development of effective therapeutic agents .

Study on Hybrid Compounds

A recent investigation into hybrid motifs involving piperazine and tetrazole derivatives revealed promising results in terms of enzyme inhibition and antioxidant capacity. Such studies emphasize the versatility of these compounds in medicinal applications beyond anticancer activity .

Antioxidant Activity

Research has also indicated that benzene sulfonamide-piperazine hybrids exhibit significant antioxidant properties, which could contribute to their therapeutic efficacy in treating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide, and how is purity ensured?

- Methodology : The synthesis typically involves coupling a pre-functionalized piperazine sulfonamide core with a tetrazole-containing moiety. For example:

Piperazine sulfonamide preparation : Start with N,N-dimethylpiperazine, sulfonated using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DCM) .

Tetrazole introduction : React 1-phenyl-1H-tetrazole-5-methanol with the sulfonated piperazine via a nucleophilic substitution or Mitsunobu reaction .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to achieve >95% purity. LCMS and ¹H/¹³C NMR validate structural integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the dimethylpiperazine (δ ~2.3 ppm for N–CH₃), sulfonamide (δ ~3.1 ppm for SO₂–N), and tetrazole (δ ~8.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and tetrazole (C=N stretching at ~1450 cm⁻¹) functional groups .

- LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) and confirm mass accuracy (±1 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodology :

- Modular substitutions : Replace the phenyltetrazole group with bioisosteres (e.g., triazoles or nitro groups) to assess potency changes .

- Piperazine modifications : Introduce bulkier substituents (e.g., cyclopropylmethyl) to evaluate steric effects on target binding .

- Assays : Test derivatives in enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding assays (e.g., CCR5 antagonism) to correlate structural changes with activity .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

- Methodology :

- Assay standardization : Control variables like pH (use HEPES buffer), temperature (25°C vs. 37°C), and ionic strength to minimize variability .

- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional activity .

- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO% or cell passage number) .

Q. How can computational methods predict binding modes and pharmacokinetic properties?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., sulfonamide binding to zinc in carbonic anhydrase) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å) .

- ADMET prediction : Employ SwissADME to estimate logP (~2.5), solubility (AlogPS), and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.